C-Undecylcalix[4]resorcinarene
Overview
Description
C-Undecylcalix4resorcinarene is a macrocyclic compound, consisting of phenolic/resorcinolic units linked together by methylene bridges . It’s often used for molecular recognition . It has an empirical formula of C72H112O8 and a molecular weight of 1123.67 .
Synthesis Analysis
Calix4resorcinarenes can be generally obtained by the inorganic acid (such as concentrated HCl) catalyzed condensation reaction of resorcinol with corresponding aliphatic or aromatic aldehydes with high yields under mild conditions . Three positions of R1, R2, and –OH groups in calix4resorcinarene could be modified .
Molecular Structure Analysis
The crystal structure of the molecular complex of C-undecylcalix4resorcinarene with dioxane has been determined by X-ray analysis . The calix4resorcinarene moiety adopts a bowl conformation with C4v symmetry . Four undecyl chains are axially oriented .
Chemical Reactions Analysis
Functionalized calix4resorcinarene derivatives play an important role in the development of self-assembly chemistry . Hydrogen bonding and metal coordination are the two most common interactions to obtain multicomponent structures .
Physical And Chemical Properties Analysis
The thermal behavior of the different synthesized molecules was studied using thermal analysis combined with mass spectrometric evolved analysis of the vapors . They were also characterized by X-ray powder diffraction to analyze their degree of crystallinity .
Scientific Research Applications
Crystal Structure Analysis : C-Undecylcalix[4]resorcinarene forms molecular complexes with other substances like dioxane, exhibiting specific structural properties like bowl conformation and bowl-to-bowl packing with hydrophilic and hydrophobic layers (Borowia et al., 1999).
Thermal Decomposition Studies : It forms solid adducts with secondary and tertiary amines, and the thermal decomposition of these complexes reveals a multi-step deamination process (Utzig et al., 2004).
Chemical Sensing Applications : C-Undecylcalix[4]resorcinarene has been used to modify electrodes for the detection of molecules like hydroquinone, demonstrating improved selectivity and sensitivity in these biosensor applications (Zhang Xiao, 2000).
Functionalization Studies : The compound has been functionalized with various substituents, including phosphorus and fluorine-containing groups, to explore its chemical reactivity and potential applications (Neda et al., 1998).
Heavy Metal Ion Sensing : Its derivatives have been studied for interactions with harmful metal cations like Cd^2+, Hg^2+, Pb^2+, and Cu^2+, suggesting potential use in ion-selective chemical sensors (Eddaif et al., 2019).
Monolayer Studies for Chiral Molecules : Chiral amphiphilic derivatives of C-Undecylcalix[4]resorcinarenes form well-organized monolayers, indicating potential applications in areas like molecular recognition (Prus et al., 1998).
Self-Assembly in Solvents : Studies show that C-Undecylcalix[4]resorcinarene can self-assemble into structures like hexameric capsules in certain solvents, indicating potential for advanced material design (Fujii & Sakurai, 2021).
Interaction Studies with Organic Solutes : Its interaction with various solvents has been characterized using techniques like inverse gas chromatography, providing insight into its molecular interactions (Białoń et al., 2004).
Nanoparticle Research : It has been used in the transfer of gold nanoparticles from aqueous to organic solutions, acting as both a phase-transfer and capping agent (Misra et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,8,14,20-tetra(undecyl)pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-4,6,10,12,16,18,22,24-octol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H112O8/c1-5-9-13-17-21-25-29-33-37-41-53-57-45-59(67(75)49-65(57)73)54(42-38-34-30-26-22-18-14-10-6-2)61-47-63(71(79)51-69(61)77)56(44-40-36-32-28-24-20-16-12-8-4)64-48-62(70(78)52-72(64)80)55(60-46-58(53)66(74)50-68(60)76)43-39-35-31-27-23-19-15-11-7-3/h45-56,73-80H,5-44H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPGYPIHQCVVRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1C2=CC(=C(C=C2O)O)C(C3=CC(=C(C=C3O)O)C(C4=C(C=C(C(=C4)C(C5=C(C=C(C1=C5)O)O)CCCCCCCCCCC)O)O)CCCCCCCCCCC)CCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H112O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1105.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
C-Undecylcalix[4]resorcinarene monohydrate | |
CAS RN |
112247-07-1 | |
Record name | C-Undecylcalix[4]resorcinarene Monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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